molecular formula C26H32N2O4 B15032899 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15032899
M. Wt: 436.5 g/mol
InChI Key: DFLUVENKQHVNAM-ZNTNEXAZSA-N
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Description

The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a dimethylaminoethyl side chain at position 1, a hydroxy group at position 3, a 2-methyl-4-propoxybenzoyl moiety at position 4, and a 4-methylphenyl group at position 4. Its synthesis follows established protocols for analogous compounds, involving condensation reactions of substituted benzaldehydes and subsequent functionalization . Structural elucidation of such molecules typically employs X-ray crystallography refined via SHELX software and visualized using programs like ORTEP-III .

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-6-15-32-20-11-12-21(18(3)16-20)24(29)22-23(19-9-7-17(2)8-10-19)28(14-13-27(4)5)26(31)25(22)30/h7-12,16,23,29H,6,13-15H2,1-5H3/b24-22+

InChI Key

DFLUVENKQHVNAM-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction typically occurs under heating conditions to yield the desired pyrrol-2-one derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves its interaction with molecular targets. These interactions can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound become evident when compared to closely related analogs. Below is a comparative analysis of substituents, physicochemical properties, and synthesis insights:

Table 1: Substituent Comparison of Pyrrol-2-one Derivatives

Compound Identifier Position 1 Substituent Position 4 Substituent Position 5 Substituent Melting Point (°C) Synthesis Yield (%)
Target Compound 2-(Dimethylamino)ethyl 2-Methyl-4-propoxybenzoyl 4-Methylphenyl Not reported Not reported
Compound 20 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl 263–265 62
Compound 21 2-Hydroxypropyl 4-Methylbenzoyl 4-Dimethylaminophenyl Not reported Not reported
Compound 2-(Dimethylamino)ethyl 4-Methoxybenzoyl 3,4,5-Trimethoxyphenyl Not reported Not reported
Compound 2-(Diethylamino)ethyl 4-Methoxy-3-methylbenzoyl 2-Methoxyphenyl Not reported Not reported

Key Findings:

Position 1 Substituents: The dimethylaminoethyl group in the target compound and ’s analog enhances solubility in polar solvents compared to the diethylaminoethyl group in ’s compound, which increases lipophilicity .

Position 4 Substituents :

  • The 2-methyl-4-propoxybenzoyl group in the target compound confers greater steric bulk and lipophilicity compared to the 4-methoxybenzoyl group in ’s compound, which may influence binding interactions in biological systems .
  • Substitution patterns (e.g., 4-propoxy vs. 4-methoxy) alter electronic effects, modulating reactivity and stability .

Ortho-substituted aryl groups (e.g., 2-methoxyphenyl in ) may introduce steric hindrance, affecting molecular conformation .

Synthetic Yields :

  • Compound 20 achieved a 62% yield, suggesting that electron-donating groups (e.g., 4-tert-butyl) on the benzaldehyde reactant favor efficient cyclization. The target compound’s 4-propoxy group, being bulkier, might reduce yield unless optimized.

Research Implications

  • Physicochemical Properties: The target compound’s dimethylaminoethyl side chain and 4-propoxybenzoyl group balance solubility and lipophilicity, making it a candidate for further pharmacokinetic studies.
  • Structural Insights : Crystallographic data refined via SHELX and visualized with ORTEP would clarify conformational differences induced by substituents like the 2-methyl group on the benzoyl ring.
  • Activity Predictions : Compared to ’s compound, the target’s reduced aryl oxygenation (4-methylphenyl vs. 3,4,5-trimethoxyphenyl) may lower antioxidant or receptor-binding activity but improve metabolic stability.

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